5a-Androst-3-en-17-one

Description

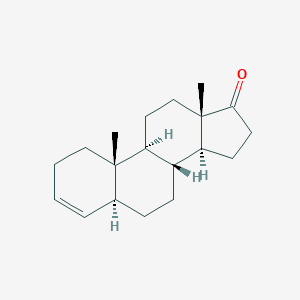

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5,13-16H,4,6-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWNCDOWHNLVPF-HKQXQEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC=CC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC=C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473247 | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14935-81-0 | |

| Record name | 5α-Androst-3-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14935-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-3-en-17-one, (5α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR7BMS5XDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Pathways of 5α Androst 3 En 17 One

Precursor Substrate Utilization in Steroidogenesis

The biosynthesis of 5α-Androst-3-en-17-one relies on the availability of specific precursor steroids and the enzymes that act upon them.

Conversion from Δ5 and Δ4 Steroids

The production of androgens, the class of steroids to which 5α-Androst-3-en-17-one belongs, generally follows the "classic" or "Δ⁵ pathway". This pathway begins with pregnenolone (B344588), which is then converted to 17α-hydroxypregnenolone and subsequently to dehydroepiandrosterone (B1670201) (DHEA) by the enzyme CYP17A1. The crucial transformation of these Δ⁵-steroids into Δ⁴-steroids is facilitated by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). nih.gov This enzyme catalyzes the conversion of the 3β-hydroxyl group to a ketone and shifts the double bond from the B ring (Δ5) to the A ring (Δ4). nih.gov

Role of Dehydroepiandrosterone (DHEA) as a Precursor

Dehydroepiandrosterone (DHEA), a 3β-hydroxy-Δ⁵-steroid, is a key precursor in the synthesis of more potent androgens. usada.orgwikipedia.orgimmunotech.cz Produced primarily in the adrenal glands, gonads, and brain, DHEA serves as a metabolic intermediate for the biosynthesis of androgen and estrogen sex steroids. wikipedia.orgimmunotech.cz DHEA can be converted to androstenedione (B190577), a direct precursor to testosterone (B1683101) and estrone. mdpi.com This conversion is a critical step in the androgen synthesis pathway.

Androstenedione as an Intermediate in Formation Pathways

Androstenedione (androst-4-ene-3,17-dione) is a central intermediate in the metabolism of steroids. semanticscholar.org It is produced from DHEA and can be further metabolized to form other androgens. wikipedia.org In some tissues, the conversion of androstenedione to dihydrotestosterone (B1667394) (DHT) via 5α-androstanedione appears to be a more significant pathway than the direct conversion of testosterone to DHT. wikipedia.org

Enzymatic Steps in 5α-Androst-3-en-17-one Formation

The synthesis of 5α-Androst-3-en-17-one is governed by the action of specific enzymes that catalyze key reactions in the steroidogenic pathway.

Involvement of Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that play a crucial role in steroid metabolism. The 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) enzyme complex is essential for the conversion of Δ⁵-steroids to Δ⁴-steroids. nih.gov This enzyme is responsible for the oxidation and isomerization of 3β-hydroxy-Δ⁵-steroid precursors into 3-oxo-Δ⁴-steroids. uniprot.org For instance, it converts DHEA to androstenedione. uniprot.orgqmul.ac.uk

Another relevant enzyme is 17β-hydroxysteroid dehydrogenase (17β-HSD), which can interconvert androstenedione and testosterone. semanticscholar.org The activity of these HSDs is critical in determining the flow of intermediates through the androgen biosynthesis pathways.

Role of Reductase Activities, e.g., 5α-Reductase

The enzyme 5α-reductase is a key player in androgen metabolism, catalyzing the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). nih.govwikipedia.org It also acts on other steroid substrates, including androstenedione, converting it to 5α-androstanedione. wikipedia.orgnih.govwikipedia.org There are three known isozymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3), which are involved in various metabolic pathways, including androgen and estrogen metabolism. wikipedia.org The formation of 5α-androstanedione from androstenedione by 5α-reductase is a significant step in the synthesis of certain androgens. wikipedia.orgwikipedia.org

Interactive Data Tables

Table 1: Key Precursors and Intermediates in the Biosynthesis of 5α-Androst-3-en-17-one

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Pathway |

| Dehydroepiandrosterone (DHEA) | C19H28O2 | 288.42 | Precursor |

| Androstenedione | C19H26O2 | 286.41 | Intermediate |

| 5α-Androstanedione | C19H28O2 | 288.43 | Intermediate |

| Pregnenolone | C21H32O2 | 316.48 | Initial Precursor |

Table 2: Key Enzymes in the Biosynthesis of 5α-Androst-3-en-17-one

| Enzyme Name | EC Number | Function | Substrates | Products |

| 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) | 1.1.1.145 / 5.3.3.1 | Oxidation and Isomerization | DHEA, Pregnenolone | Androstenedione, Progesterone (B1679170) |

| 5α-Reductase | 1.3.1.22 | Reduction of Δ⁴-5 double bond | Testosterone, Androstenedione | Dihydrotestosterone, 5α-Androstanedione |

| 17β-Hydroxysteroid dehydrogenase (17β-HSD) | 1.1.1.62 | Interconversion of 17-keto and 17β-hydroxy steroids | Androstenedione, Testosterone | Testosterone, Androstenedione |

| CYP17A1 | 1.14.14.19 | 17α-hydroxylation and 17,20-lyase activity | Pregnenolone, Progesterone | 17α-Hydroxypregnenolone, DHEA |

Tissue-Specific Biosynthesis of Androstanones

The synthesis of androstanones, including 5α-Androst-3-en-17-one, is not confined to a single organ but occurs in several specialized tissues throughout the body. The primary sites of C19 steroid production are the adrenal glands and the gonads (testes and ovaries). Furthermore, many peripheral tissues possess the enzymatic machinery to convert circulating precursor steroids into active androgens through a process known as intracrine synthesis.

Adrenal Contributions to C19 Steroid Production

The adrenal cortex, specifically the zona reticularis, is a significant source of C19 androgen precursors. ontosight.aibioscientifica.com While the adrenal glands produce only small amounts of potent androgens like testosterone, they secrete substantial quantities of dehydroepiandrosterone (DHEA) and its sulfated form (DHEAS), as well as androstenedione (A4). nih.govwindows.net These molecules are considered weak androgens but serve as a large circulating reservoir for the synthesis of more potent androgens in other tissues. bioscientifica.com

The production of adrenal androgens is under the control of adrenocorticotropic hormone (ACTH). wikipedia.orgimmunotech.cz The biosynthetic cascade begins with cholesterol, which is converted to pregnenolone. immunotech.cz The key enzyme for androgen synthesis is cytochrome P450 17A1 (CYP17A1), which possesses both 17α-hydroxylase and 17,20-lyase activities. nih.govgenome.jp This enzyme converts pregnenolone and progesterone into their 17α-hydroxylated forms and then cleaves the side chain to produce the C19 steroids DHEA and androstenedione. immunotech.cznih.gov The adrenal glands also produce 11-oxygenated C19 steroids, such as 11β-hydroxyandrostenedione. nih.gov

The adrenal C19 steroids are then released into circulation, from where they can be taken up by peripheral tissues to be converted into other androgens, potentially including 5α-Androst-3-en-17-one.

Testicular and Ovarian Steroidogenesis Relevant to Androstanones

The gonads are primary sites of sex steroid production, with distinct pathways leading to the formation of androgens and estrogens.

Testicular Steroidogenesis: In the testes, Leydig cells are responsible for the production of testosterone, the principal male androgen. nih.gov The synthesis of testosterone can proceed through two main pathways, the Δ4 and Δ5 pathways, both originating from cholesterol. genome.jp The Δ5 pathway, which is predominant in human testes, involves the conversion of pregnenolone to DHEA by CYP17A1. DHEA is then converted to androstenediol, which is subsequently transformed into testosterone. Alternatively, in the Δ4 pathway, pregnenolone is first converted to progesterone, which is then metabolized to androstenedione and finally to testosterone. genome.jp

The testes also express enzymes such as 5α-reductase, which converts testosterone into the more potent androgen dihydrotestosterone (DHT). nih.gov Given that 5α-Androst-3-en-17-one is a 5α-reduced androstane (B1237026), its synthesis is likely linked to the activity of 5α-reductase on an appropriate precursor within the testicular environment.

Ovarian Steroidogenesis: In the ovaries, steroidogenesis is a collaborative effort between theca and granulosa cells. researchgate.net Theca cells, under the influence of luteinizing hormone (LH), produce androgens, primarily androstenedione, from cholesterol. wikipedia.org This androstenedione then diffuses into the adjacent granulosa cells. In the granulosa cells, under the influence of follicle-stimulating hormone (FSH), the enzyme aromatase (CYP19A1) converts androstenedione into estrone, which is then converted to estradiol, the primary female sex hormone. researchgate.net

While the primary fate of ovarian androgens is aromatization to estrogens, the ovaries do contribute to the circulating pool of androgens. wikipedia.org This contribution could provide the necessary precursors for the peripheral synthesis of other androstanones.

Intracrine Androgen Synthesis in Peripheral Tissues

The concept of intracrinology describes the synthesis of active steroid hormones within peripheral target cells from circulating inactive precursors. nih.govoup.com Tissues such as the skin, adipose tissue, and prostate possess the necessary enzymatic machinery, including 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and 5α-reductase, to convert adrenal precursors like DHEA and androstenedione into potent androgens like testosterone and DHT. oup.comoup.com

This localized production of androgens allows for tissue-specific hormonal effects without significantly altering the levels of active androgens in circulation. oup.com The synthesis of 5α-Androst-3-en-17-one could occur in these peripheral tissues through the action of these enzymes on available steroid precursors. For instance, androstenedione could be converted to 5α-androstanedione by 5α-reductase, and a subsequent enzymatic reaction could introduce the double bond at the C3 position. wikipedia.org The presence of various steroid-metabolizing enzymes in peripheral tissues creates a complex environment where a multitude of androstane derivatives can be formed. oup.com

Metabolic Transformations and Enzymatic Regulation of 5α Androst 3 En 17 One

Phase I Metabolic Pathways of 5α-Androst-3-en-17-one and Related Androstanones

Phase I metabolism involves the introduction or exposure of functional groups on the steroid nucleus, typically through oxidation, reduction, or hydrolysis reactions. For 5α-androst-3-en-17-one and its analogs, hydroxylation and reduction are the predominant Phase I pathways.

Hydroxylation Reactions

Hydroxylation, the addition of a hydroxyl group (-OH) to the steroid structure, is a key step in the metabolism of androgens. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes. While specific data on the direct hydroxylation of 5α-androst-3-en-17-one is limited, the hydroxylation of related androgens like androstenedione (B190577) has been studied. For instance, A-ring or B-ring hydroxylated metabolites such as 4-hydroxy-androstenedione and 6β-hydroxy-androstenedione have been identified. wada-ama.org In testosterone (B1683101) metabolism, 2β- and 15β-hydroxylation also occur, albeit at lower rates than the more dominant 6β-hydroxylation. wada-ama.org The suitability of A-ring hydroxylation as a long-term detection method for endogenous androgens is an area of ongoing research. wada-ama.org

Reduction of Ketone and Double Bonds

The reduction of ketone groups and double bonds is a critical pathway in the metabolism of 5α-androstanones. These reactions are catalyzed by various reductase enzymes, leading to the formation of less active or inactive metabolites.

The reduction of the 3-keto group of 5α-androstanones is a stereospecific process, meaning the resulting hydroxyl group can be in either the α or β orientation. This specificity is determined by the particular enzyme involved. The two main types of enzymes responsible for this are 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD). mdpi.comwikipedia.org

3α-Hydroxysteroid Dehydrogenases (3α-HSDs): These enzymes, belonging to the aldo-keto reductase (AKR) superfamily, catalyze the conversion of 5α-dihydrotestosterone (DHT) to 3α-androstanediol. mdpi.comnih.gov Human AKR1C2, for instance, primarily functions to oxidize 3α-androstanediol back to the potent androgen DHT. mdpi.com Conversely, AKR1C3 is involved in the reduction of Δ4-androstene-3,17-dione to testosterone and 5α-dihydrotestosterone to 3α- and 3β-androstanediol. mdpi.com The catalytic activity of 3α-HSDs is crucial in inactivating circulating steroid hormones and regulating the occupancy of steroid hormone receptors in target tissues. wustl.edu

3β-Hydroxysteroid Dehydrogenases (3β-HSDs): These enzymes are part of the short-chain dehydrogenase (SDR) superfamily. mdpi.com They catalyze the conversion of 3β-hydroxy-Δ5-steroids to 3-oxo-Δ4-steroids through sequential dehydrogenation and isomerization reactions. mdpi.comwikipedia.org

The stereospecificity of these enzymes is attributed to the substrate's binding orientation within the enzyme's active site. mdpi.com

The reduction of 5α-androstanones, such as 5α-dihydrotestosterone, leads to the formation of androstanediols. The primary products are 5α-androstane-3α,17β-diol (3α-androstanediol) and 5α-androstane-3β,17β-diol (3β-androstanediol). nih.gov The formation of both of these androstanediols can occur in both the cytosol and microsomes of tissues like the prostate, with both NADH and NADPH serving as effective cofactors. nih.gov

For example, the 3-keto reduction of dihydrotestosterone (B1667394) to 3α- and 3β-androstanediols has been demonstrated in human prostate homogenates. nih.gov These androstanediols are generally considered less potent androgens than their precursor, DHT.

| Precursor | Enzyme | Product(s) |

| 5α-Dihydrotestosterone | 3α-Hydroxysteroid dehydrogenase | 5α-Androstane-3α,17β-diol |

| 5α-Dihydrotestosterone | 3β-Hydroxysteroid dehydrogenase | 5α-Androstane-3β,17β-diol |

| Androstenedione | 5α-Reductase | 5α-Androstanedione |

| 5α-Androstanedione | 3α-Hydroxysteroid dehydrogenase | Androsterone (B159326) |

| 5α-Androstanedione | 3β-Hydroxysteroid dehydrogenase | Epiandrosterone (B191177) |

Phase II Metabolic Pathways: Conjugation and Excretion

Phase II metabolism involves the conjugation of the steroid or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body. drughunter.comyoutube.com

Glucuronidation of 5α-Androst-3-en-17-one Metabolites

Glucuronidation is a major Phase II conjugation reaction for steroid metabolites. drughunter.comnih.gov This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. researchgate.net UGTs transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the steroid metabolite. researchgate.net

The resulting glucuronide conjugates are more water-soluble and can be readily excreted in urine or bile. hmdb.ca Dihydrotestosterone is converted to androsterone and androstane-3α,17β-diol, which are then subject to glucuronidation. nih.gov Specific UGT enzymes, namely UGT2B7, UGT2B15, and UGT2B17, are responsible for the glucuronidation of these androgen metabolites. nih.gov The expression of these UGT2B enzymes in androgen-sensitive tissues suggests that glucuronidation is a key mechanism for modulating local androgen concentrations. researchgate.netnih.gov

| Metabolite | Conjugating Enzyme Family | Conjugated Product |

| Androsterone | UDP-glucuronosyltransferases (UGTs) | Androsterone glucuronide |

| 5α-Androstane-3α,17β-diol | UDP-glucuronosyltransferases (UGTs) | 5α-Androstane-3α,17β-diol glucuronide |

Sulfation of Androstanoid Metabolites

Sulfation is a critical metabolic pathway that modulates the biological activity and excretion of steroid hormones, including androstanoids. This process, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfo group to the steroid molecule, which generally increases its water solubility and facilitates its elimination from the body. genecards.orgnih.gov The resulting sulfated steroids can also act as a circulating reservoir of inactive hormones that can be reactivated in peripheral tissues by sulfatases. nih.gov

The primary enzyme responsible for the sulfation of androgens and their precursors is Sulfotransferase Family 2A Member 1 (SULT2A1), also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). genecards.orgnih.govwikipedia.org SULT2A1 is highly expressed in the liver and adrenal glands and demonstrates activity towards a range of steroids. wikipedia.orgfrontiersin.org Research has shown that SULT2A1 catalyzes the sulfation of dehydroepiandrosterone (DHEA) and its metabolites. frontiersin.org Studies have highlighted species-specific differences in sulfonation activity; for instance, human and porcine SULT2A1 show substantially different substrate affinities for androstenone and DHEA. nih.gov Androsterone sulfate (B86663) is recognized as the most abundant 5-alpha-reduced androgen metabolite in serum and a major androgen metabolite found in urine. hmdb.ca

Genetic variations, such as copy number variations (CNV) in the SULT2A1 gene, can lead to significant inter-individual differences in the capacity to sulfate steroids. frontiersin.org Individuals with fewer copies of the SULT2A1 gene exhibit lower sulfation activity for various steroid metabolites, demonstrating the enzyme's broad role in androgen metabolism in vivo. frontiersin.org This variation can affect the circulating levels of sulfated androgens and the urinary excretion rates of steroid sulfates. frontiersin.org

Urinary Excretion Profiles of 5α-Androst-3-en-17-one and its Conjugates

Following administration or endogenous production, 5α-androst-3-en-17-one and its metabolites are eliminated from the body primarily through urine, largely as conjugated derivatives. The main forms of conjugation are glucuronidation and sulfation, which render the lipophilic steroid molecules more water-soluble for renal clearance. rupahealth.comfrontiersin.org

Urinary steroid profiling is a common method to assess androgen metabolism. The major metabolites of testosterone and related androgens found in urine include androsterone and etiocholanolone, typically in their glucuronidated or sulfated forms. nih.govwikipedia.org For instance, after the metabolism of dihydrotestosterone (DHT), metabolites like 5α-androstane-3α,17β-diol are converted to glucuronide conjugates before excretion. nih.gov

Studies involving the administration of related 1-androstene steroids, such as 3β-hydroxy-5α-androst-1-en-17-one ("1-Androsterone"), have identified several key urinary metabolites. These include 1-testosterone, 1-androstenedione (B1247873), 3α-hydroxy-5α-androst-1-en-17-one, 5α-androst-1-ene-3α,17β-diol, and 5α-androst-1-ene-3β,17β-diol. nih.govresearchgate.net The detection of these specific metabolites, particularly long-term markers like 3α-hydroxy-5α-androst-1-en-17-one, is crucial in anti-doping contexts. nih.govresearchgate.net The administration of these compounds can also alter the ratios of endogenous steroids in the urinary profile, such as the androsterone/etiocholanolone ratio. nih.govresearchgate.net

The table below summarizes the urinary metabolites identified after the administration of a related 1-androstene prohormone.

| Parent Compound | Major Urinary Metabolites |

| 3β-hydroxy-5α-androst-1-en-17-one | 1-Testosterone (17β-hydroxy-5α-androst-1-en-3-one) |

| 1-Androstenedione (5α-androst-1-ene-3,17-dione) | |

| 3α-hydroxy-5α-androst-1-en-17-one | |

| 5α-androst-1-ene-3α,17β-diol | |

| 5α-androst-1-ene-3β,17β-diol | |

| Parent Compound (3β-hydroxy-5α-androst-1-en-17-one) |

Data sourced from studies on the oral administration of "1-Androsterone" to a male volunteer. nih.govresearchgate.net

Interconversion Dynamics with Other Androstanoids

The metabolism of 5α-androst-3-en-17-one is intricately linked with a network of other androstanoids through a series of enzymatic interconversions. These dynamic pathways determine the local androgenic environment in various tissues.

Metabolic Linkages with Androsterone and Epiandrosterone

Androsterone (3α-hydroxy-5α-androstan-17-one) and its 3β-isomer, epiandrosterone (3β-hydroxy-5α-androstan-17-one), are key metabolites in the 5α-androstane pathway. wikipedia.orgwikipedia.org They are formed from upstream precursors like androstenedione or DHEA through the action of 5α-reductase and various hydroxysteroid dehydrogenases (HSDs). wikipedia.orgwikipedia.org Specifically, 5α-androstanedione can be converted to androsterone by 3α-hydroxysteroid dehydrogenase. wikipedia.org Epiandrosterone is a metabolite of DHT and can be formed from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione (B1670583) via 3β-hydroxysteroid dehydrogenase. wikipedia.org Androsterone itself is a metabolic intermediate that can be converted back into DHT, highlighting the reversible nature of these pathways. wikipedia.org The ratio of androsterone to its 5β-isomer, etiocholanolone, is often used as a marker of 5α-reductase activity. nih.gov

Pathways Involving Dihydrotestosterone (DHT) and Testosterone

Testosterone is a primary androgenic hormone that is converted to the more potent 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase in target tissues like the skin and prostate. nih.govfrontiersin.org DHT is a crucial intermediate in the formation of other 5α-androstanoids. nih.gov It can be further metabolized to 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol. nih.govnih.gov These metabolites, in turn, can be converted to androsterone and epiandrosterone. rupahealth.comwikipedia.orgwikipedia.org For example, 3α-androstanediol is subsequently converted by 17β-hydroxysteroid dehydrogenase to androsterone. wikipedia.org This metabolic cascade represents a significant pathway for androgen inactivation and clearance, but also for the generation of metabolites with their own distinct biological activities. wikipedia.orgfrontiersin.org The interconversion between DHT and 5α-androstane-3α,17β-diol is tissue-specific and regulated by microsomal NAD+-dependent 3α-hydroxysteroid oxidoreductase. nih.gov

Biotransformation of Related 1-Androstenes

The biotransformation of 1-androstene steroids, which are structurally similar to endogenous androgens but possess a double bond between carbon 1 and 2, has been a subject of significant research. These compounds are often marketed as prohormones. nih.govcaringsunshine.com For example, 3β-hydroxy-5α-androst-1-en-17-one is metabolized into the potent androgen 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) and 1-androstenedione (5α-androst-1-ene-3,17-dione). nih.govresearchgate.netresearchgate.net

Studies on the excretion of 1-testosterone have identified several urinary metabolites, including epi-1-testosterone and androst-1-en-3,17-dione. dshs-koeln.de The administration of these 1-androstene compounds leads to the appearance of a distinct profile of metabolites in the urine, which allows for their detection. nih.govresearchgate.net The primary long-term metabolite for detecting the use of 3β-hydroxy-5α-androst-1-en-17-one is 3α-hydroxy-5α-androst-1-en-17-one, which can be detected in urine for up to nine days after a single administration. nih.gov

Enzymatic Regulation of 5α-Androst-3-en-17-one Metabolism

The metabolism of 5α-androst-3-en-17-one and related androstanoids is tightly controlled by a complex interplay of several key enzyme families. These enzymes regulate the synthesis, interconversion, and inactivation of androgens in various tissues.

5α-Reductase: This enzyme is pivotal as it catalyzes the irreversible conversion of testosterone to DHT, the precursor for the entire 5α-androstane family of metabolites. wikipedia.org Its activity is a key determinant of the androgenic signal in many target tissues. nih.gov

Hydroxysteroid Dehydrogenases (HSDs): This large family of enzymes is responsible for the reversible interconversion of keto- and hydroxy-steroids. nih.gov For example, 3α-HSD and 3β-HSD mediate the conversion of DHT to 3α- and 3β-androstanediol, respectively, while 17β-HSD interconverts androstenedione and testosterone, as well as androsterone and androstanediol. wikipedia.orgwikipedia.org

UDP-Glucuronosyltransferases (UGTs): These enzymes are crucial for the detoxification and elimination of steroids. frontiersin.orgresearchgate.netresearchgate.net They catalyze the conjugation of glucuronic acid to the steroid molecule, creating water-soluble glucuronides that are readily excreted in urine. nih.govrupahealth.com The UGT2B family, particularly UGT2B15 and UGT2B17, are known to be important in the glucuronidation of androgens like DHT and androsterone. researchgate.net

Sulfotransferases (SULTs): As discussed previously, SULTs, especially SULT2A1, mediate the sulfation of androgens. nih.govfrontiersin.org This conjugation not only prepares the steroids for excretion but also creates a circulating pool of inactive steroid sulfates that can be reactivated by sulfatases in peripheral tissues. nih.gov

The relative expression and activity of these enzymes in different tissues dictate the local steroid hormone profile and, consequently, the biological response.

The table below provides a summary of the key enzymes and their primary functions in the metabolism of 5α-androstanoids.

| Enzyme Family | Specific Enzyme(s) | Primary Function in Androstanoid Metabolism |

| Reductases | 5α-reductase | Converts testosterone to dihydrotestosterone (DHT) wikipedia.org |

| Hydroxysteroid Dehydrogenases (HSDs) | 3α-HSD, 3β-HSD, 17β-HSD | Interconversion of keto- and hydroxy-steroids (e.g., DHT to androstanediols; androstenedione to testosterone) wikipedia.orgwikipedia.orgnih.gov |

| UDP-Glucuronosyltransferases (UGTs) | UGT2B15, UGT2B17 | Conjugation of glucuronic acid to androgens and their metabolites for excretion researchgate.net |

| Sulfotransferases (SULTs) | SULT2A1 | Conjugation of a sulfo group to androgens and their metabolites for excretion or transport nih.govfrontiersin.org |

Hydroxysteroid Dehydrogenase Activity (e.g., 3α-HSD, 17β-HSD)

The metabolism of 5α-Androst-3-en-17-one is significantly influenced by the activity of hydroxysteroid dehydrogenases (HSDs), particularly 3α-HSD and 17β-HSD. These enzymes are critical in the biotransformation of androgens and other steroids.

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is primarily involved in the reduction of 3-keto steroids. In the context of 5α-androstane steroids, 3α-HSDs, which are part of the aldo-keto reductase (AKR) superfamily, can convert 5α-dihydroprogesterone into allopregnanolone. While the direct action of 3α-HSD on 5α-Androst-3-en-17-one is not extensively detailed in the available research, its role in metabolizing structurally similar compounds suggests it would be a key player in its metabolic pathway.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes is crucial for the interconversion of 17-keto and 17-hydroxy steroids. 17β-HSD type 3, for instance, is the primary enzyme responsible for the conversion of androstenedione to testosterone. nih.gov Conversely, other 17β-HSD isoforms can inactivate potent androgens. For example, dihydrotestosterone (DHT) can be metabolized by 17β-HSD to form androstanediol. wikipedia.org Epiandrosterone (3β-hydroxy-5α-androstan-17-one) can be produced from androstanediol via 17β-hydroxysteroid dehydrogenase. wikipedia.org Given the 17-oxo group of 5α-Androst-3-en-17-one, it is a potential substrate for reductive 17β-HSDs, which would convert it to the corresponding 17β-hydroxy steroid, 5α-Androst-3-en-17β-ol.

Table 1: Hydroxysteroid Dehydrogenase Activity on Androstane (B1237026) Steroids

| Enzyme | Action | Substrate Example | Product Example |

|---|---|---|---|

| 3α-HSD | Reduction of 3-keto group | 5α-dihydroprogesterone | Allopregnanolone nih.gov |

| 17β-HSD | Interconversion of 17-keto and 17-hydroxy groups | Androstenedione | Testosterone nih.gov |

| 17β-HSD | Metabolism of potent androgens | Dihydrotestosterone (DHT) | Androstanediol wikipedia.org |

Reductase Enzyme Specificity (e.g., 5α-reductase, 5β-reductase)

Reductase enzymes, particularly 5α-reductase and 5β-reductase, play a pivotal role in determining the stereochemistry of steroid molecules, which in turn affects their biological activity.

5α-Reductase: This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). It introduces a saturated bond at the 5α position. 5α-Androst-3-en-17-one already possesses the 5α configuration, indicating that it is likely a downstream metabolite of a steroid that has already been acted upon by 5α-reductase. For instance, androstenedione is converted to 5α-androstanedione by 5α-reductase. wikipedia.org Furthermore, an aromatase-independent pathway for the generation of estrogenic steroids from testosterone has been identified, which is dependent on the action of 5α-reductase to first produce DHT. drugbank.com

5β-Reductase: In contrast to 5α-reductase, 5β-reductase produces metabolites with a cis-ring junction between the A and B rings of the steroid nucleus. The C5 epimer of 5α-androstanedione is etiocholanedione (B1219114) (5β-androstanedione). wikipedia.org The presence of the 5α configuration in 5α-Androst-3-en-17-one precludes it from being a direct substrate for 5β-reductase at the 5-position.

Table 2: Reductase Enzyme Specificity in Androgen Metabolism

| Enzyme | Action | Substrate Example | Product Example |

|---|---|---|---|

| 5α-Reductase | Conversion to 5α-dihydro metabolites | Testosterone | Dihydrotestosterone (DHT) |

| 5α-Reductase | Formation of 5α-androstane steroids | Androstenedione | 5α-Androstanedione wikipedia.org |

Cytochrome P450 Enzyme Contributions to Steroid Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of endogenous and exogenous compounds, including steroids. mdpi.comnih.gov Several CYP isoforms are involved in steroid biosynthesis and degradation.

CYP17A1, for example, is a key enzyme in androgen biosynthesis, catalyzing both 17α-hydroxylation and 17,20-lyase reactions. nih.govnih.gov While direct metabolism of 5α-Androst-3-en-17-one by CYP17A1 is not documented, other CYP enzymes are likely involved in its further metabolism. CYP enzymes in families 1, 2, and 3 are primarily responsible for the metabolism of xenobiotics, but also act on endogenous steroids. nih.gov These enzymes typically catalyze hydroxylation reactions, which increase the water solubility of the steroid, preparing it for excretion. mdpi.com For instance, CYP3A4 is a major enzyme in drug metabolism and is known to metabolize steroids. mdpi.com It is plausible that 5α-Androst-3-en-17-one could undergo hydroxylation at various positions on the steroid nucleus by different CYP isoforms.

Aromatase Enzyme Interactions with 5α-Androst-3-en-17-one Derivatives

Aromatase (CYP19A1) is the enzyme responsible for the conversion of androgens to estrogens. The interaction of 5α-Androst-3-en-17-one and its derivatives with aromatase is of significant interest.

Some derivatives of androstane are known to be aromatase inhibitors. For example, Androsta-3,5-diene-7,17-dione is a known aromatase inhibitor that competes with testosterone for binding to the enzyme. evitachem.com Research has shown that a C17-oxime derivative of a potent aromatase inhibitor, which is structurally related to 5α-Androst-3-en-17-one, surprisingly exhibited no inhibitory activity. researchgate.net This suggests that modifications at the C-17 position can significantly alter the interaction with the aromatase enzyme.

Furthermore, studies have revealed an aromatase-independent pathway for the synthesis of estrogenic steroids. This pathway can be initiated by the conversion of testosterone to DHT by 5α-reductase, and the resulting estrogenic steroids are generated downstream of DHT. drugbank.com This highlights the complex interplay between different steroidogenic enzymes and pathways.

Table 3: Enzyme Interactions with Androstane Derivatives

| Enzyme | Interacting Compound Example | Effect |

|---|---|---|

| Aromatase | Androsta-3,5-diene-7,17-dione | Inhibition evitachem.com |

Biological Activities and Physiological Roles of 5α Androst 3 En 17 One

Androgen Receptor Interaction and Signaling

The interaction of 5α-androst-3-en-17-one with the androgen receptor (AR) and its subsequent influence on signaling pathways are critical to understanding its biological function. While direct studies on 5α-androst-3-en-17-one are limited, research on structurally similar androgens and their metabolites provides significant insights into its potential mechanisms of action.

Binding Affinity to Nuclear Hormone Receptors

In contrast, a structurally related compound, 17β-hydroxy-5α-androst-1-en-3-one, also known as 1-testosterone, is a potent androgen that binds with high selectivity to the androgen receptor researchgate.netnih.gov. This high affinity for the AR is a key determinant of its strong androgenic and anabolic properties researchgate.netnih.gov. Given the structural similarities, it is plausible that 5α-androst-3-en-17-one also possesses an affinity for the androgen receptor, although its relative binding strength remains to be explicitly determined.

The binding of androgens to the AR is a critical step in mediating their physiological effects, which include the regulation of gene expression in various target tissues nih.gov. The specificity and affinity of this binding are crucial for the potency and nature of the androgenic response.

Androgen Receptor-Mediated Gene Expression Modulation

Upon binding to the androgen receptor, androgens initiate a cascade of events that lead to the modulation of gene expression. The androgen-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.

Studies on 1-testosterone have shown that it has a high potency to stimulate AR-dependent transactivation researchgate.netnih.gov. This indicates that, upon binding to the AR, it effectively initiates the transcriptional activity of the receptor, leading to the expression of genes responsible for its androgenic and anabolic effects researchgate.netnih.gov. For example, in vivo studies have demonstrated that 1-testosterone can stimulate the growth of androgen-sensitive tissues such as the prostate and seminal vesicles to the same extent as testosterone (B1683101) propionate (B1217596) nih.gov.

Furthermore, the metabolism of androgens can lead to compounds with different receptor affinities and, consequently, different gene expression profiles. For example, the conversion of testosterone to DHT by 5α-reductase amplifies the androgenic signal because DHT activates AR-dependent transcription more efficiently unimi.it. Conversely, the metabolite 3β-Adiol does not bind to the androgen receptor but instead activates ERβ-mediated signaling pathways, which can inhibit prostate cancer cell migration unimi.itresearchgate.net. This highlights the complexity of androgen signaling, where the parent compound and its metabolites can modulate gene expression through different nuclear receptors.

Neurosteroid Function of 5α-Androst-3-en-17-one and its Metabolites

Neurosteroids are steroids synthesized within the central nervous system (CNS) that can rapidly modulate neuronal excitability through interaction with membrane-bound receptors. While direct evidence for the neurosteroid function of 5α-androst-3-en-17-one is not explicitly detailed in the provided search results, its structural similarity to known neuroactive steroids, particularly other androstane (B1237026) derivatives, suggests it may have similar functions.

Modulation of GABA-A Receptor Activity

Many neurosteroids exert their effects by allosterically modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain frontiersin.orgfrontiersin.org. The 3α-hydroxy, 5α-reduced metabolites of androgens, such as androstanediol (5α-androstane-3α,17β-diol), are known positive allosteric modulators of the GABA-A receptor frontiersin.orgnih.gov. This modulation enhances the GABA-mediated chloride current, leading to neuronal hyperpolarization and a decrease in neuronal excitability frontiersin.orgnih.gov.

Androsterone (B159326) (3α-hydroxy-5α-androstan-17-one), another androstane derivative, also acts as a positive allosteric modulator of the GABA-A receptor and possesses anticonvulsant effects wikipedia.org. The structural features, particularly the 3α-hydroxyl group and the 5α-reduced A-ring, are critical for this activity nih.gov. Given that 5α-androst-3-en-17-one is an androstanone, its metabolites, particularly if they undergo reduction at the 3-position to form a 3α-hydroxyl group, could potentially exhibit similar modulatory effects on the GABA-A receptor.

The interaction of neurosteroids with the GABA-A receptor is stereospecific, with 3α-hydroxylated steroids generally being more potent modulators than their 3β-epimers nih.gov. This specificity suggests a defined binding site on the receptor complex, distinct from those for GABA, benzodiazepines, and barbiturates frontiersin.orgnih.gov.

Central Nervous System Implications

The modulation of GABA-A receptors by neurosteroids has significant implications for CNS function and behavior. Positive modulation of these receptors generally leads to anxiolytic, sedative, and anticonvulsant effects frontiersin.orgwikipedia.org. For instance, androstanediol has been shown to suppress seizures in animal models of epilepsy nih.gov.

Furthermore, neurosteroids are implicated in mood regulation and the response to stress nih.gov. The metabolite of dihydrotestosterone (B1667394), 5α-androstane-3β,17β-diol (3β-diol), has been shown to inhibit the hypothalamo-pituitary-adrenal (HPA) axis response to stress by acting through estrogen receptor-β in the hypothalamus nih.gov. This demonstrates that androgen metabolites can have profound effects on the neuroendocrine stress response.

Considering the potential for 5α-androst-3-en-17-one and its metabolites to act as neurosteroids, they could plausibly influence a range of CNS functions, including anxiety levels, seizure susceptibility, and stress reactivity. However, direct experimental evidence is needed to confirm these potential roles.

Endocrine System Modulation by Androstanones

Androstanones, as part of the broader class of androgens, play a significant role in modulating the endocrine system. Their effects are exerted through interactions with various hormone receptors and by influencing the synthesis and metabolism of other hormones.

Androgens are crucial for the development and maintenance of male reproductive tissues and secondary sexual characteristics nih.govclevelandclinic.org. They also have important anabolic effects, such as increasing muscle mass and bone density clevelandclinic.org. The endocrine effects of androstanones are primarily mediated through the androgen receptor. However, as discussed, their metabolites can also interact with other receptors, such as estrogen receptors, leading to a broader range of endocrine effects unimi.itdntb.gov.uaresearchgate.net.

The administration of a structurally similar compound, 3β-hydroxy-5α-androst-1-en-17-one, has been shown to increase testosterone bioavailability by downregulating sex hormone-binding globulin (SHBG) wku.edu. A decrease in SHBG leads to a higher concentration of free, biologically active testosterone. This same compound, however, was also associated with negative impacts on cardiovascular health, including adverse changes in lipid profiles, and impaired liver function researchgate.netphysiology.orgwku.edu. These findings underscore the potent and multifaceted effects of androstanones on the endocrine and metabolic systems.

The endocrine system is a complex network of glands and hormones that regulate various bodily functions nih.govemas-online.org. Androstanones can influence this system at multiple levels, from the hypothalamic-pituitary-gonadal axis to peripheral target tissues. Their ability to be converted into other active steroids further complicates their endocrine-modulating profile.

Physiological Significance as a Human Metabolite

(5α)-Androst-3-en-17-one is recognized as an endogenous human metabolite, meaning it is a substance produced during metabolic reactions within the human body. ebi.ac.uk As a C19 steroid, it belongs to the androstane family, which includes various hormones and their metabolic byproducts. foodb.canih.gov Its presence has been identified in biofluids such as urine, indicating its role in the metabolic pathways and excretion routes of steroid hormones. foodb.ca

Metabolomic studies have begun to shed light on the potential physiological significance of compounds like 5α-androst-3-en-17-one. In large-scale metabolomic profiling aimed at identifying novel biomarkers for coronary heart disease (CHD), a wide range of circulating metabolites were analyzed. ebi.ac.uk Such research endeavors to improve the prediction and biological understanding of cardiovascular diseases by linking specific metabolites to health outcomes. ebi.ac.uk The identification of androstane steroids in these screenings suggests their involvement in broader physiological processes, including lipid metabolism, which is intrinsically linked to cardiovascular health. foodb.ca While direct functional roles of 5α-androst-3-en-17-one are still under investigation, its classification as a human metabolite confirms its participation in the complex network of steroid metabolism. ebi.ac.uk

Structure-Activity Relationship Studies of 5α-Androst-3-en-17-one and its Derivatives

The biological activity of androstane steroids is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies of 5α-androst-3-en-17-one and its derivatives explore how modifications to the steroid's core structure influence its physiological effects. Key structural features, such as the position of double bonds and the nature of substituents at various positions (e.g., C3 and C17), are critical determinants of anabolic and androgenic potency.

A prominent derivative, 17β-hydroxy-5α-androst-1-en-3-one, also known as 1-Testosterone, demonstrates high androgenic and anabolic potency. researchgate.netnih.gov Studies show that it binds selectively to the androgen receptor (AR) and effectively stimulates AR-dependent gene transactivation. nih.gov The shift of the double bond from the C3-C4 position (as in 5α-androst-3-en-17-one) to the C1-C2 position, along with the addition of a 17β-hydroxyl group, results in a compound with significant anabolic effects. researchgate.netnih.gov

Another related prohormone, 3β-hydroxy-5α-androst-1-en-17-one, serves as a precursor that is metabolized in the body to more active compounds like 1-Testosterone. researchgate.netnih.gov Research on this compound highlights how a simple change—a hydroxyl group at the 3β position instead of a double bond involving C3—creates a prohormone that can enhance muscle mass and strength. nih.govwku.edu The anabolic effect of this derivative is believed to be mediated through the downregulation of sex hormone-binding globulin (SHBG), which increases the bioavailability of androgens. wku.edu

Further modifications, such as the introduction of amino groups or heteroatoms into the steroid nucleus, also significantly alter biological activity. For instance, studies on 17-amino-5α-androstan-3-ols have revealed that the nature and steric configuration of substituents are crucial for their physiological activity. researchgate.net Similarly, creating 2-oxa steroids, where a carbon atom in the A-ring is replaced by an oxygen atom, can modify the anabolic-to-androgenic ratio. mdpi.com

The table below summarizes findings from studies on derivatives of 5α-androstane, illustrating the structure-activity relationships.

| Compound/Derivative | Structural Modification | Observed Biological Activity/Finding |

| 3β-hydroxy-5α-androst-1-en-17-one | Δ1 double bond, 3β-hydroxyl group | Increased lean body mass and muscular strength. nih.govwku.edu Downregulated SHBG, increasing the free androgen index. wku.edu |

| 17β-hydroxy-5α-androst-1-en-3-one (1-Testosterone) | Δ1 double bond, 3-keto group, 17β-hydroxyl group | Potent androgenic and anabolic properties; stimulates growth of androgen-sensitive tissues. nih.gov Binds selectively to the androgen receptor. researchgate.netnih.gov |

| 17β-phenyl carbamoyl-androst-4-en-3-one derivatives | Carboxamide group at C17, Δ4 double bond | Act as potent inhibitors of the 5α-reductase enzyme, with some derivatives showing higher potency than finasteride. benthamdirect.com |

These examples underscore the principle that minor alterations to the 5α-androstane skeleton can lead to significant changes in biological function, from acting as a metabolite to functioning as a potent anabolic agent or a specific enzyme inhibitor.

Advanced Analytical Methods for Detection and Quantification of 5α Androst 3 En 17 One and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of 5α-Androst-3-en-17-one and its related compounds, enabling their separation from interfering substances within a sample. The choice of technique depends on the analyte's properties and the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of steroids, including 5α-Androst-3-en-17-one. mdpi.com This method combines the potent separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. For GC-MS analysis, volatile and thermally stable derivatives of the steroids are typically prepared to improve their chromatographic behavior. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which creates trimethylsilyl (TMS) derivatives. nist.gov

The process involves injecting the derivatized sample into the GC system, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. The compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

Research has identified key metabolites of related androstane (B1237026) steroids in human urine using GC-MS. For instance, after administration of 5α-androst-2-en-17-one and 5α-androst-3-en-17-one, major metabolites identified by GC-MS and NMR were 2α-hydroxy-5α-androst-3-en-17-one (M1) and 2β,3α-dihydroxy-5α-androstan-17-one (M2). nih.govresearchgate.net GC-MS has also been utilized in untargeted metabolomics approaches to identify new biomarkers of steroid administration in cattle, successfully identifying 5α-androst-2-en-17-one as a biomarker for 4-androstenedione misuse. nih.gov

Table 1: GC-MS Data for a Related Androstanone Derivative

| Compound | Derivative | Key Mass Fragments (m/z) |

|---|

This table presents example data for a related compound to illustrate typical GC-MS findings. nist.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for the analysis of steroids. Unlike GC, HPLC is suitable for non-volatile and thermally labile compounds without the need for derivatization. The separation principle is based on the distribution of the analyte between a solid stationary phase (packed in a column) and a liquid mobile phase.

In the context of steroid analysis, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. nih.gov It can also be used as a preparative technique to isolate metabolites from biological samples for subsequent structural elucidation by other methods like NMR. nih.govresearchgate.net For example, the main glucuroconjugated metabolites of 5α-androst-2-en-17-one were isolated from urine by HPLC before their identification by GC-MS and NMR. nih.govresearchgate.net

HPLC methods can be tailored by modifying the stationary phase, mobile phase composition, and detector type. For steroids that lack a strong UV chromophore, derivatization may be employed to introduce a fluorescent tag, allowing for highly sensitive detection by an HPLC system equipped with a fluorescence detector (HPLC-FLD). nih.gov

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques separate compounds, spectroscopic methods provide detailed information about their chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structure elucidation of organic molecules, including steroids. rsc.orgspringernature.com NMR provides detailed information about the carbon-hydrogen framework of a molecule. Techniques like 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments help to establish the connectivity of atoms and the stereochemistry of the molecule.

In the investigation of 5α-androst-3-en-17-one and its isomers, NMR was instrumental in confirming the identity of metabolites isolated from urine. nih.govresearchgate.net The precise chemical shifts and coupling constants of the protons in the steroid nucleus allow for the determination of the position of substituents (like hydroxyl groups) and the relative stereochemistry of the molecule. This level of structural detail is often essential for definitively identifying novel metabolites. nih.gov

Mass Spectrometry (MS), as a standalone technique or coupled with chromatography, is fundamental for determining the molecular weight and elemental composition of 5α-Androst-3-en-17-one and its metabolites. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound, a critical step in its identification.

When coupled with fragmentation techniques (MS/MS), it can provide structural information. The fragmentation pattern of a molecule is often unique and can serve as a fingerprint for its identification. This is particularly useful in targeted screening for known compounds and in proposing structures for unknown metabolites. For instance, the analysis of designer steroids often relies on HRMS to identify their chemical structures. nih.gov

Table 2: Predicted MS/MS Data for 5α-Androst-3-en-17-one

| Precursor Ion (m/z) | Collision Energy | Key Fragment Ions (m/z) |

|---|---|---|

| 273.22 | 10V (Positive) | 255.21, 215.18, 147.12, 107.08 |

| 273.22 | 20V (Positive) | 255.21, 215.18, 147.12, 105.07 |

This data is based on predicted spectra and illustrates the type of information obtained from MS/MS experiments. foodb.ca

Immunoassays and Receptor Binding Assays

Immunoassays and receptor binding assays are bioanalytical methods that rely on the specific binding of antibodies or receptors to the target analyte.

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), use antibodies that are specifically raised against the target molecule. These assays are often used for high-throughput screening due to their speed and relatively low cost. While an immunoassay for 5α-androst-3-en-17-one is not widely documented, methods have been developed for structurally similar steroids like 5α-androst-16-en-3-one, demonstrating the applicability of this technique for quantifying specific androgens in biological samples like urine and feces. nih.gov

Receptor binding assays measure the ability of a compound to bind to a specific biological receptor, such as the androgen receptor (AR). nih.govnih.gov These assays are functional in nature and can provide information about the biological activity of a compound. A common format is a competitive binding assay, where the test compound competes with a radiolabeled ligand for binding to the receptor. nih.govresearchgate.net The amount of radioactivity bound to the receptor is inversely proportional to the affinity and concentration of the test compound. These assays are valuable for screening for compounds with potential androgenic activity. nih.gov

Radioimmunoassay (RIA) Development and Application

There is currently no specific information available in the scientific literature detailing the development and application of a radioimmunoassay (RIA) for the exclusive detection and quantification of 5α-Androst-3-en-17-one.

While RIA is a well-established and highly sensitive technique used for measuring the concentrations of various hormones and their metabolites, specific reagents such as antibodies and radiolabeled tracers required for an RIA for 5α-Androst-3-en-17-one have not been described in published research. The development of an RIA typically involves producing an antibody with high specificity for the target analyte and synthesizing a radiolabeled version of the compound to act as a competitive binder. This technique has been successfully applied to other androgens, such as 17β-hydroxy-5α-androstan-3-one and dehydroepiandrosterone (B1670201) scilit.comnih.gov.

Yeast Androgen Assays for Androgen Receptor Activity Assessment

Specific studies detailing the use of yeast androgen assays to assess the androgen receptor (AR) activity of 5α-Androst-3-en-17-one are not currently available in the scientific literature.

Yeast-based bioassays are a common in vitro method to screen for the androgenic or anti-androgenic activity of various compounds. These assays utilize genetically modified yeast cells that express the human androgen receptor and a reporter gene, which produces a measurable signal upon activation of the AR by a ligand. While this method has been used to determine the androgenic potential of related compounds, such as 5α-Androst-1-ene-3,17-dione and its metabolites, no such data has been published for 5α-Androst-3-en-17-one dshs-koeln.de. The androgenic activity of a compound in this assay is typically quantified by its EC50 value, which is the concentration at which the compound elicits a half-maximal response nih.gov.

Metabolomic Profiling Approaches in Biological Systems

5α-Androst-3-en-17-one has been identified as a human metabolite in large-scale metabolomic profiling studies ebi.ac.uk. These studies employ advanced analytical techniques to comprehensively identify and quantify a wide range of small molecules in biological samples.

One of the primary approaches for this type of analysis is mass spectrometry-based non-targeted metabolomics. This methodology allows for the detection of a broad spectrum of metabolites without pre-selection. In a large prospective epidemiological study aimed at identifying novel biomarkers for coronary heart disease, a mass spectrometry-based platform was utilized to analyze circulating metabolites in over a thousand individuals ebi.ac.uk. It was in this context that (5α)-androst-3-en-17-one was identified as a human metabolite ebi.ac.uk.

The general workflow for such studies involves:

Sample Preparation: Extraction of metabolites from biological matrices such as plasma or urine.

Analytical Separation: Often, techniques like liquid chromatography (LC) or gas chromatography (GC) are coupled with mass spectrometry to separate the complex mixture of metabolites before detection.

Mass Spectrometry (MS) Analysis: The separated metabolites are ionized and their mass-to-charge ratio is measured, allowing for their identification and quantification.

Data Analysis: Sophisticated bioinformatics tools are used to process the large datasets generated, identify statistically significant metabolites, and correlate them with clinical outcomes.

Methodologies for Studying In Vitro and In Vivo Metabolism

While specific studies on the in vitro and in vivo metabolism of 5α-Androst-3-en-17-one are not detailed in the available literature, the methodologies for investigating the metabolism of similar androstane steroids are well-established. These approaches are crucial for identifying the metabolic pathways and the resulting metabolites of a given compound. 5α-Androst-3-en-17-one is known to be a urinary metabolite of 4-hydroxyandrostenedione foodb.ca.

In Vitro Metabolism Studies:

Incubation with Liver Microsomes: A common in vitro method involves incubating the compound with human liver microsomes. This allows for the investigation of phase I metabolic reactions, primarily mediated by cytochrome P450 enzymes.

Analysis of Metabolites: Following incubation, the mixture is analyzed to identify the formed metabolites. This is typically done using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation of the parent compound from its metabolites and their subsequent identification based on their mass spectra and retention times.

In Vivo Metabolism Studies:

Administration and Sample Collection: In vivo studies typically involve the administration of the compound to human volunteers, followed by the collection of urine and/or blood samples over a period of time.

Sample Preparation: Urine samples are often subjected to enzymatic hydrolysis to cleave any conjugated metabolites (e.g., glucuronides or sulfates), followed by extraction and derivatization to make the steroids suitable for GC-MS analysis.

Metabolite Identification: GC-MS is a powerful tool for identifying metabolites in these samples. The mass spectra of potential metabolites are compared to those of reference standards or interpreted to elucidate their structures. High-resolution mass spectrometry can also be employed to determine the elemental composition of the metabolites, aiding in their identification.

Studies on related compounds, such as 3β-hydroxy-5α-androst-1-en-17-one, have successfully used these methodologies to identify a range of urinary metabolites, including hydroxylated and reduced forms of the parent compound nih.gov.

Academic Research Perspectives and Future Investigation of 5α Androst 3 En 17 One

Contribution to Fundamental Steroid Hormone Biosynthesis and Metabolism Research

5α-Androst-3-en-17-one is positioned within the complex network of steroid metabolism. Androstane (B1237026) steroids are synthesized from cholesterol through a series of enzymatic reactions and exist in various forms, including testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgoup.com The metabolism of these primary androgens into a diverse array of downstream compounds is a critical aspect of endocrine function.

The biotransformation of androgens involves a variety of enzymes that are key to understanding the metabolic pathways. The enzymes responsible for these conversions are crucial for regulating the balance of active hormones.

Key Enzymes in Androgen Metabolism

| Enzyme Family | Specific Enzymes | Function | Reference |

|---|---|---|---|

| 5α-Reductase | 5α-reductase | Converts testosterone to the more potent dihydrotestosterone (DHT). | wikipedia.org |

| Hydroxysteroid Dehydrogenases (HSDs) | 3α-HSD, 3β-HSD, 17β-HSD | Interconvert various steroid hormones by adding or removing hydroxyl groups. For example, they convert DHT to metabolites like 3α-androstanediol and 3β-androstanediol. | wikipedia.orgnih.gov |

Research into metabolites like 5α-Androst-3-en-17-one helps to map these extensive metabolic pathways. It is known to be a urinary metabolite of 4-hydroxyandrostenedione (Formestane), an aromatase inhibitor used in the treatment of breast cancer. hmdb.ca This highlights its relevance in understanding the metabolism of both endogenous and exogenous steroid compounds. The study of such metabolites provides a more complete picture of the "androstanome," the full complement of androstane steroids and their metabolic products.

Implications for Endocrine Disorder Research

The balance of steroid hormones is fundamental to health, and disruptions in these pathways are linked to numerous endocrine disorders. Research into androgen metabolites is crucial for understanding conditions characterized by hormonal imbalances. For instance, the metabolism of androgens in peripheral tissues can significantly influence local hormone action, which is a key factor in the pathology of metabolic diseases. oup.com

The study of specific metabolites can provide insights into how xenobiotics, or endocrine-disrupting chemicals (EDCs), interfere with normal hormonal pathways, potentially leading to reproductive and developmental abnormalities. mdpi.com By tracing the metabolic fate of steroids and their synthetic analogues, researchers can better understand the mechanisms underlying endocrine disruption and develop strategies for mitigation.

Role in Understanding Physiological Homeostasis

Steroid hormones are critical regulators of physiological homeostasis, influencing everything from stress responses to metabolic balance. Androgen metabolites, not just the primary hormones, play an active role in these processes. For example, certain testosterone metabolites are known to modulate the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.gov

The metabolite 5α-androstane-3β,17β-diol, derived from DHT, has been shown to influence HPA axis reactivity by acting on estrogen receptors. nih.govnih.gov This demonstrates that the metabolic products of potent androgens can have distinct biological activities, contributing to the fine-tuning of physiological systems. Investigating the complete profile of androstanoids, including 5α-Androst-3-en-17-one, is essential for a comprehensive understanding of how the body maintains homeostasis through complex hormonal signaling networks.

Future Directions in Steroid Biochemistry and Translational Research

While 5α-Androst-3-en-17-one has been identified as a metabolite, many aspects of its biochemistry and physiology remain to be explored. Future research is needed to elucidate its precise biosynthetic pathway from endogenous precursors, its potential biological activity, and its interactions with steroid receptors or enzymes.

Key areas for future investigation include:

Elucidation of Biosynthetic Pathways: Determining the specific enzymes and precursors involved in the endogenous formation of 5α-Androst-3-en-17-one.

Biological Activity Screening: Assessing whether the compound binds to and activates or inhibits steroid receptors, such as the androgen receptor.

Biomarker Potential: Investigating whether levels of 5α-Androst-3-en-17-one in biological fluids could serve as a biomarker for specific endocrine diseases or for monitoring the metabolism of certain therapeutic drugs.

Interaction with the Microbiome: Exploring the role of gut bacteria in the metabolism of steroids and the potential production of this and other novel metabolites.

Translational research could focus on leveraging this knowledge to develop new diagnostic tools or therapeutic strategies for endocrine-related conditions.

Development of Novel Analytical Strategies for Androstanoid Profiling

A complete understanding of the role of 5α-Androst-3-en-17-one and other androstanoids depends on the ability to accurately measure them in biological samples. The development of advanced analytical techniques is crucial for comprehensive steroid profiling, often referred to as steroidomics.

Mass spectrometry-based methods are the cornerstone of modern steroid analysis, allowing for the sensitive and specific detection of a wide range of compounds.

Analytical Techniques for Steroid Profiling

| Technique | Description | Application in Androstanoid Profiling | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates volatile compounds and identifies them based on their mass-to-charge ratio. | Widely used for routine urinary steroid profiling and in doping control to detect exogenous steroids and their metabolites. | sigmaaldrich.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. It is suitable for a broader range of molecules, including less volatile and conjugated steroids. | Increasingly used for comprehensive steroid panels in blood and urine due to its high sensitivity and specificity. |

| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | A specialized technique that measures the ratio of carbon isotopes (¹³C/¹²C) in a compound. | Used in anti-doping to confirm the exogenous origin of a steroid by differentiating it from endogenous hormones. | sigmaaldrich.com |

Future efforts in this area will focus on developing high-throughput assays capable of measuring an even wider array of steroid metabolites simultaneously. Improving methods to distinguish between closely related isomers and to quantify low-abundance steroids will be critical for advancing research into the subtle roles these molecules play in health and disease.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the identification and structural characterization of 5α-Androst-3-en-17-one?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s structure and purity. For novel syntheses, provide full spectral data (e.g., H NMR, C NMR, IR) and compare with reference standards . In vitro metabolic studies using subcellular fractions (e.g., S9 liver fractions) can validate isomer differentiation, as demonstrated in Figure 3.26 of , which distinguishes 5α-Androst-2-en-17-one from 5α-Androst-3-en-17-one via GC-MS/MS fragmentation patterns .

Q. How can researchers optimize the synthesis of 5α-Androst-3-en-17-one to ensure reproducibility?

- Methodological Answer : Follow standardized protocols for steroid synthesis, including detailed reaction conditions (solvents, catalysts, temperature). Use thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress. For reproducibility, document purification steps (e.g., recrystallization solvents, column chromatography parameters) and validate yields through triplicate experiments .

Q. What analytical techniques are critical for quantifying 5α-Androst-3-en-17-one in biological matrices?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated analogs) to enhance sensitivity and specificity. Validate assays per FDA guidelines for linearity, precision, and accuracy. Cross-validate results with alternative methods like immunoassays to address matrix effects .

Advanced Research Questions

Q. How do metabolic pathways of 5α-Androst-3-en-17-one differ between in vitro models (e.g., S9 fractions vs. cryopreserved hepatocytes)?

- Methodological Answer : Conduct comparative metabolism studies using human hepatocytes and subcellular fractions. Monitor phase I (oxidation, reduction) and phase II (glucuronidation, sulfation) metabolites via time-course LC-MS/MS. Note that hepatocytes provide a more physiologically relevant model due to intact enzyme systems, whereas S9 fractions may lack cofactors for certain reactions (see Figure 3.24 in ) .

Q. What mechanisms underlie the hormonal modulation activity of 5α-Androst-3-en-17-one, and how can structure-activity relationships (SAR) be investigated?

- Methodological Answer : Perform receptor-binding assays (e.g., androgen receptor luciferase reporter assays) to assess affinity and agonist/antagonist activity. Use molecular docking simulations to predict binding interactions. Compare SAR with analogs like 3-Androstenol and 2-Androstenone, noting substituent effects on potency (see and for prohibited substance classifications) .

Q. How should researchers address contradictory data in studies on 5α-Androst-3-en-17-one’s bioactivity or metabolic stability?

- Methodological Answer : Apply meta-analytical frameworks to reconcile discrepancies. For example, use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize experimental variables. Conduct sensitivity analyses to identify confounding factors (e.g., species-specific metabolism, assay conditions). Cross-reference findings with prior literature to isolate methodological vs. biological variability .

Q. What challenges arise in detecting 5α-Androst-3-en-17-one in anti-doping contexts, and how can novel detection strategies be developed?

- Methodological Answer : Develop high-resolution mass spectrometry (HRMS) methods to distinguish isomers and metabolites at trace levels. Use longitudinal urinary excretion studies to establish detection windows. Collaborate with anti-doping agencies to validate methods against World Anti-Doping Agency (WADA) guidelines, as outlined in .

Data Presentation and Reproducibility Guidelines

- Tables : Include comparative data on metabolic rates (e.g., , ) across experimental models.

- Figures : Use fragmentation spectra (GC-MS/MS) to illustrate isomer differentiation, as in .

- Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental documentation, including raw data deposition in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.